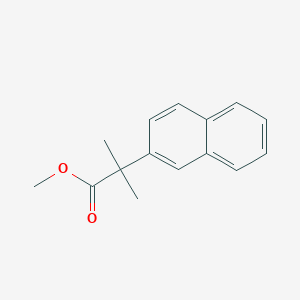

Methyl 2-methyl-2-(naphthalen-2-YL)propanoate

Description

Methyl 2-methyl-2-(naphthalen-2-yl)propanoate is an ester derivative featuring a naphthalene ring substituted at the 2-position with a branched propanoate group. Its molecular formula is C₁₅H₁₆O₂, with a molecular weight of 228.29 g/mol (calculated). The compound’s structure combines a rigid naphthalene system with a sterically hindered ester group, which may influence its physicochemical properties and reactivity.

Propriétés

Numéro CAS |

225918-07-0 |

|---|---|

Formule moléculaire |

C15H16O2 |

Poids moléculaire |

228.29 g/mol |

Nom IUPAC |

methyl 2-methyl-2-naphthalen-2-ylpropanoate |

InChI |

InChI=1S/C15H16O2/c1-15(2,14(16)17-3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |

Clé InChI |

YKBFSWQGXBKVDM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C1=CC2=CC=CC=C2C=C1)C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 2-Méthyl-2-(naphtalèn-2-yl)propanoate de méthyle peut être synthétisé par plusieurs méthodes. Une approche courante implique l'estérification de l'acide 2-méthyl-2-(naphtalèn-2-yl)propanoïque avec du méthanol en présence d'un catalyseur acide fort tel que l'acide sulfurique. La réaction est généralement réalisée sous reflux pour assurer une conversion complète de l'acide en ester.

Une autre méthode implique l'alkylation de Friedel-Crafts du naphtalène avec le chlorure d'acide 2-méthylpropanoïque en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium. Le produit résultant est ensuite estérifié avec du méthanol pour donner du 2-méthyl-2-(naphtalèn-2-yl)propanoate de méthyle.

Méthodes de production industrielle

La production industrielle du 2-méthyl-2-(naphtalèn-2-yl)propanoate de méthyle implique souvent des procédés d'estérification à grande échelle. Ces procédés utilisent des réacteurs à écoulement continu pour maintenir des conditions de réaction optimales et maximiser le rendement. L'utilisation de catalyseurs avancés et de techniques de purification garantit la production de 2-méthyl-2-(naphtalèn-2-yl)propanoate de méthyle de haute pureté adapté à diverses applications.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Méthyl-2-(naphtalèn-2-yl)propanoate de méthyle subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.

Substitution : Le cycle naphtalène peut subir des réactions de substitution aromatique électrophile, telles que la nitration, la sulfonation et l'halogénation.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Les réactions de substitution aromatique électrophile nécessitent généralement des acides ou des bases forts comme catalyseurs, tels que l'acide sulfurique (H2SO4) pour la nitration et l'acide chlorosulfonique (HSO3Cl) pour la sulfonation.

Principaux produits formés

Oxydation : Les principaux produits comprennent l'acide 2-méthyl-2-(naphtalèn-2-yl)propanoïque et les cétones correspondantes.

Réduction : Le principal produit est le 2-méthyl-2-(naphtalèn-2-yl)propanol.

Substitution : Les produits varient en fonction du substituant introduit, tels que les groupes nitro, sulfonyle ou halogène sur le cycle naphtalène.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du 2-méthyl-2-(naphtalèn-2-yl)propanoate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe ester peut subir une hydrolyse pour libérer l'acide correspondant, qui peut interagir avec des enzymes ou des récepteurs dans les systèmes biologiques. Le cycle naphtalène peut participer à des interactions π-π avec des résidus aromatiques dans les protéines, influençant ainsi leur fonction et leur activité.

Mécanisme D'action

The mechanism of action of methyl 2-methyl-2-(naphthalen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include esters, amides, and acids derived from naphthalene or naproxen (a non-steroidal anti-inflammatory drug). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Bulky substituents (e.g., 5-p-tolyl in 4d) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Functional Group Modifications :

- Amide derivatives (e.g., N-(2,2-diphenylethyl)-propanamide) exhibit higher molecular weights and solid-state characteristics due to hydrogen bonding, contrasting with the liquid/oily states of ester analogues .

- Electron-withdrawing groups (e.g., methoxy in naproxen derivatives) alter electronic distribution, affecting stability and interaction with biological targets .

Synthetic Routes :

Pharmacological and Industrial Relevance

- Naproxen Derivatives : Methyl esters of naproxen (e.g., C₁₅H₁₆O₃ ) are prodrugs designed to improve bioavailability by masking the carboxylic acid group .

- Safety Profiles: (S)-Methyl 2-(6-methoxynaphthalen-2-yl)propanoate is flagged for lab-only use, with precautions against inhalation or skin contact .

- Applications in Drug Development: Amide derivatives (e.g., C₂₈H₂₇NO₂) are explored for enhanced pharmacokinetic properties, leveraging the metabolic stability of amide bonds .

Activité Biologique

Methyl 2-methyl-2-(naphthalen-2-YL)propanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 232.29 g/mol. The compound features a propanoate group attached to a naphthalene ring, which contributes to its unique chemical properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. Notably, studies have shown:

- Cell Viability Reduction : The compound has demonstrated the ability to reduce cell viability in colorectal adenocarcinoma (Caco-2) cells significantly, with reported reductions of up to 39.8% compared to untreated controls (p < 0.001) .

- Structure-Dependent Activity : The anticancer efficacy appears to be structure-dependent, with variations in the naphthalene substitution influencing activity against different cell lines .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial effects:

- Broad-Spectrum Activity : It has shown effectiveness against drug-resistant strains of bacteria and fungi, including Candida species .

- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in microbial metabolism, potentially disrupting their function .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and apoptosis pathways, leading to reduced tumor growth .

- Receptor Modulation : It may modulate the activity of receptors related to cancer progression and inflammation, contributing to its therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 2-amino-3-(naphthalen-1-YL)propanoate | Amino acid derivative | Different naphthalene position affects activity |

| (S)-Methyl 2-amino-3-(naphthalen-1-YL)propanoate | Enantiomer | Opposite stereochemistry may alter biological effects |

| (R)-Methyl 2-amino-3-(phenyl)propanoate | Aromatic amino acid derivative | Lacks naphthalene structure, differing properties |

This table illustrates how variations in structure can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

- Anticancer Study : A study involving the exposure of Caco-2 cells to this compound showed a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

- Antimicrobial Evaluation : Another study highlighted its effectiveness against drug-resistant Candida strains, indicating its potential as a novel antimicrobial scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.